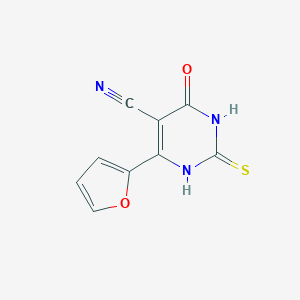
4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, also known as FOMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. FOMP is a member of the pyrimidine family and is synthesized through a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Medicinal Chemistry
Research in medicinal chemistry often focuses on heterocyclic compounds like pyrimidine derivatives due to their structural similarity to nucleic acids and proteins, making them essential for drug development. Pyrimidine derivatives have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities. The synthesis and reactivity of enaminoketones and enaminonitriles, which serve as versatile building blocks for creating various heterocycles, including pyrimidine derivatives, underscore the significance of such compounds in synthesizing biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), represent a class of compounds with established use in cancer chemotherapy. These compounds interfere with nucleic acid synthesis, demonstrating the importance of pyrimidine analogs in treating various cancers. The review on fluorinated pyrimidines highlights developments in chemistry that contribute to more precise cancer treatment, reflecting ongoing research into enhancing the therapeutic index of these compounds (Gmeiner, 2020).
Pharmacogenetics in Clinical Oncology
Pharmacogenetics studies, such as those focusing on dihydropyrimidine dehydrogenase (DPD), offer insights into individual variations in drug metabolism and response, particularly with fluoropyrimidine drugs like 5-FU. Understanding these genetic polymorphisms can significantly impact the personalized medicine approach, optimizing drug efficacy and minimizing toxicity (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).
Wirkmechanismus
Target of Action
Related compounds such as { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy .
Mode of Action
For instance, Fluorouracil, a pyrimidine analog, works by blocking the action of thymidylate synthase, thus stopping the production of DNA .
Biochemical Pathways
For instance, furfural, a furan derivative, can be converted into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
For instance, the absorption of Fluorouracil varies from 28 to 100%, and it is metabolized intracellularly and in the liver .
Result of Action
For instance, the compound 4-(2-furyl)-3-buten-2-one has been shown to have potential as a precursor for liquid hydrocarbon fuels .
Action Environment
For instance, the safety and efficacy of furfuryl and furan derivatives can be influenced by their use as flavorings in various animal species and categories .
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASUXDVGVOXDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

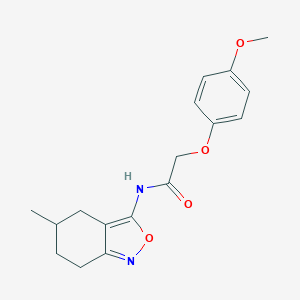
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)
![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)
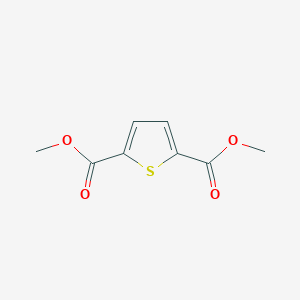
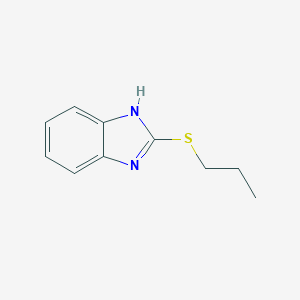
![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
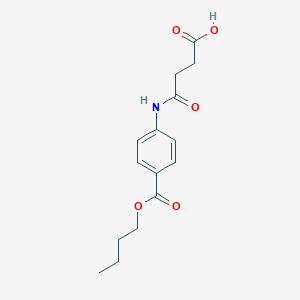
![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362685.png)
![3-[(2,6-Dimethyl-4-morpholinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B362689.png)